BenchChemオンラインストアへようこそ!

(2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate

Neuroprotection Cholinesterase Inhibition Structure-Activity Relationship

The compound (2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate (CAS 623122-57-6) is a synthetic aurone derivative with a molecular weight of 350.77 g/mol. It features a benzofuran-3(2H)-one core, a defining characteristic of the aurone flavonoid class, which is substituted with a 4-chlorobenzylidene group and a 6-methanesulfonate ester.

Molecular Formula C16H11ClO5S
Molecular Weight 350.77
CAS No. 623122-57-6
Cat. No. B2424966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate
CAS623122-57-6
Molecular FormulaC16H11ClO5S
Molecular Weight350.77
Structural Identifiers
SMILESCS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)O2
InChIInChI=1S/C16H11ClO5S/c1-23(19,20)22-12-6-7-13-14(9-12)21-15(16(13)18)8-10-2-4-11(17)5-3-10/h2-9H,1H3/b15-8-
InChIKeyNYMLCCZKMISKSL-NVNXTCNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 623122-57-6: Procure (2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate for Aurone-Based Research


The compound (2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate (CAS 623122-57-6) is a synthetic aurone derivative with a molecular weight of 350.77 g/mol . It features a benzofuran-3(2H)-one core, a defining characteristic of the aurone flavonoid class, which is substituted with a 4-chlorobenzylidene group and a 6-methanesulfonate ester. This scaffold is foundational to a class of compounds under investigation for modulating biological targets like cholinesterases and kinases, making the compound a key intermediate or analog for developing focused research libraries [1].

Why Procuring a Generic Aurone Cannot Substitute for the 6-Methanesulfonate Derivative CAS 623122-57-6


Generic aurones and this specific methanesulfonate derivative are not interchangeable due to the profound impact of the sulfonate group on molecular recognition and physicochemical properties. Research on related aurone sulfonates shows that the specific sulfonate moiety is critical for biological activity, directly influencing enzyme inhibition potency. For instance, the 4-nitrobenzenesulfonate analog (AChE-IN-37) demonstrates strong acetylcholinesterase inhibition with an IC50 of 0.23 µM, while the unsulfonated parent aurone shows a different anticancer profile [1]. The 6-methanesulfonate on CAS 623122-57-6 is predicted to confer a distinct LogP of 3.19, compared to the parent scaffold, which can critically alter solubility, membrane permeability, and target engagement . Substituting this compound with a non-sulfonated aurone or a differently substituted sulfonate risks invalidating the experimental model and nullifying structure-activity relationship (SAR) data.

Quantitative Differentiation Evidence for CAS 623122-57-6 Against Aurone Analogues


Differential Cholinesterase Inhibition Mechanism via Sulfonate Group Identity

The pharmacological target engagement of aurone sulfonates is dictated by the nature of the arylsulfonate group. While a direct IC50 for CAS 623122-57-6 is not available, its closest structural analog, AChE-IN-37, which differs only by possessing a 4-nitrobenzenesulfonate instead of a methanesulfonate at the 6-position, is a potent acetylcholinesterase inhibitor (IC50 = 0.23 µM) . The substantially different electronic and steric profiles of the methanesulfonate versus the nitrobenzenesulfonate indicate that CAS 623122-57-6 will have a distinct inhibitory profile and potency, likely targeting a different set of enzymes or exhibiting unique binding kinetics within the same family.

Neuroprotection Cholinesterase Inhibition Structure-Activity Relationship

Predicted Lipophilicity and Oral Bioavailability Advantage over Parent Aurone Scaffold

The introduction of the methanesulfonate group significantly modulates the predicted lipophilicity, a key determinant of absorption and distribution. The predicted distribution coefficient (LogD) for CAS 623122-57-6 at pH 7.4 is 3.19 . This value is expected to be higher than that of the more polar, hydroxyl-substituted aurone analogs, such as (Z)-5-hydroxy-2-(4-chlorobenzylidene)benzofuran-3(2H)-one (CAS 1234351-44-0), while remaining within the optimal range for central nervous system penetration. This calculated property suggests the compound has a balanced lipophilicity profile suitable for cell-based assays and potential in vivo studies, where the parent scaffold might suffer from poor permeability.

Drug-likeness ADME Prediction Physicochemical Properties

Validated Anticancer Activity of the Core Scaffold Confirmed by Original Research

The core (Z)-2-(4-chlorobenzylidene)benzofuran-3(2H)-one scaffold, which is the direct synthetic precursor to CAS 623122-57-6, has been independently validated as one of the two most potent inhibitors in a series of 15 aurones against MDA-MB-231 and MCF-7 breast cancer cell lines [1]. The compound induced a time-dependent G0/G1 phase cell cycle arrest and potent apoptosis in MCF-7 cells. The methanesulfonate derivative CAS 623122-57-6 builds upon this established pharmacophore, providing a new vector for further exploration of the chemical space around this validated anticancer scaffold.

Oncology Breast Cancer Cell Cycle Arrest

Key Application Scenarios for (2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate


Building Focused Aurone Sulfonate Libraries for Cholinesterase Target Deconvolution

As suggested by its structural similarity to AChE-IN-37 [1] from Section 3, this compound is a critical component for creating a matrix of aurone sulfonate analogs. Researchers can systematically vary the sulfonate group to map the SAR landscape of cholinesterase or related neuroprotective targets, a strategy directly supported by ongoing research into aurone sulfonate derivatives.

Pharmacokinetic Optimization of the Validated 4-Chloro-Aurone Pharmacophore

Building on the validated anticancer activity of the parent scaffold [1] mentioned in Section 3, this compound is the ideal agent for PK optimization studies. The predicted LogD of 3.19 suggests it may overcome poor permeability of the parent, making it suitable for assaying in Caco-2 permeability models or in vivo PK profiling to improve upon the existing anticancer pharmacophore.

Investigating the Role of 6-Sulfonation in Aurone-Induced Cell Cycle Arrest

Following the evidence that the parent compound causes G0/G1 phase cell cycle arrest [1] from Section 3, this methanesulfonate derivative is a precise tool to dissect the molecular mechanism. It allows for a direct comparison with the parent compound in flow cytometry-based cell cycle assays to determine if 6-sulfonation enhances, diminishes, or redirects the apoptotic pathway.

Quote Request

Request a Quote for (2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.